2-Amino-2-methylpropanamide hydrochloride

Solubility Formulation Bioconjugation

2-Amino-2-methylpropanamide hydrochloride (CAS 17704-74-4) is a crystalline, water-soluble hydrochloride salt of the corresponding free base, characterized by a quaternary α,α-disubstituted carbon center. It serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the preparation of mercaptobenzamide-based HIV inactivators targeting nucleocapsid protein 7 (NCp7).

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 17704-74-4
Cat. No. B3067839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpropanamide hydrochloride
CAS17704-74-4
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3,(H2,5,7);1H
InChIKeyYHYXYSHMKVFQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methylpropanamide hydrochloride (CAS 17704-74-4) | Procurement & Research-Grade Technical Overview


2-Amino-2-methylpropanamide hydrochloride (CAS 17704-74-4) is a crystalline, water-soluble hydrochloride salt of the corresponding free base, characterized by a quaternary α,α-disubstituted carbon center . It serves as a versatile building block in medicinal chemistry and organic synthesis, most notably as a key intermediate in the preparation of mercaptobenzamide-based HIV inactivators targeting nucleocapsid protein 7 (NCp7) . The compound is also referenced under the synonym 2-methylalaninamide hydrochloride and is commercially supplied as a white to off-white solid with a typical purity specification of ≥95% .

Why 2-Amino-2-methylpropanamide hydrochloride Cannot Be Arbitrarily Substituted by Its Free Base or Unrelated Analogs


While the free base 2-amino-2-methylpropanamide (CAS 16252-90-7) shares the same carbon skeleton, direct substitution with the hydrochloride salt is not advisable without specific experimental justification. The hydrochloride salt provides enhanced water solubility (>100 mg/mL estimated, versus <10 mg/mL for the free base ) and offers greater solid-state stability under ambient conditions . In synthetic applications, the protonated amine of the hydrochloride can alter reaction kinetics, necessitating an additional neutralization step when the free amine is required as a nucleophile . Furthermore, the hydrochloride salt may exhibit a distinct melting/decomposition profile (>250 °C dec. ) compared to the free base (mp 260 °C ), which can impact formulation or purification strategies. These physicochemical differences directly affect dissolution rates, handling protocols, and downstream reaction outcomes, making careful selection between the salt and free base forms critical for reproducible research and process development.

Quantitative Differentiation Evidence for 2-Amino-2-methylpropanamide hydrochloride Procurement


Comparative Aqueous Solubility: Hydrochloride Salt vs Free Base

The hydrochloride salt of 2-amino-2-methylpropanamide demonstrates substantially higher aqueous solubility compared to its neutral free base counterpart, a critical parameter for applications requiring dissolution in aqueous buffers or biological media . This property minimizes the need for organic co-solvents, thereby reducing potential solvent-induced artifacts in biological assays and simplifying downstream processing .

Solubility Formulation Bioconjugation

Solid-State Stability and Handling Characteristics

The hydrochloride salt exhibits a defined decomposition temperature (>250 °C) and is less hygroscopic than many other primary amine hydrochloride salts . In contrast, the free base (mp 260 °C ) is more prone to CO2 absorption and carbamate formation upon exposure to air, which can compromise purity and lead to variable reactivity . This difference in stability directly impacts procurement decisions, particularly for stockpiling or long-term research use.

Stability Long-term Storage Process Chemistry

Patent-Documented Utility as a Synthetic Intermediate in Bioactive Molecules

2-Amino-2-methylpropanamide hydrochloride serves as a key intermediate in the synthesis of growth hormone secretagogue receptor agonists, as documented in U.S. Patent 5,767,124 [1]. The hydrochloride salt is specifically employed to introduce the 2-amino-2-methylpropanamide moiety into complex molecules like MK-0677 (Ibutamoren), a clinically investigated growth hormone secretagogue [2]. This well-defined synthetic utility, backed by patented methodologies, provides a clear rationale for procuring this specific building block over less established analogs.

Medicinal Chemistry HIV Growth Hormone Secretagogue

Differentiation from Alternative Amino Acid Amide Hydrochlorides Based on Structural and Steric Features

Compared to linear amino acid amide hydrochlorides such as 2-aminopropanamide hydrochloride (alanine amide HCl) or 2-amino-3-methylbutanamide hydrochloride (valine amide HCl), 2-amino-2-methylpropanamide hydrochloride possesses a fully substituted α-carbon bearing two methyl groups [1]. This α,α-disubstitution (a 'gem-dimethyl' motif) imparts significant steric hindrance, which can modulate reactivity in amide bond formation and reduce susceptibility to enzymatic degradation in peptide-like contexts [1]. For researchers aiming to enhance the metabolic stability of peptide-based probes or inhibitors, this structural feature offers a distinct advantage over less hindered analogs.

Steric Hindrance Reaction Selectivity Peptide Chemistry

Optimal Research and Industrial Applications for 2-Amino-2-methylpropanamide hydrochloride Based on Evidence


Synthesis of Mercaptobenzamide-Based HIV NCp7 Inactivators

2-Amino-2-methylpropanamide hydrochloride is a preferred building block for introducing the α,α-dimethylglycinamide moiety into mercaptobenzamide scaffolds designed to target HIV nucleocapsid protein 7 (NCp7) . The hydrochloride salt form ensures efficient incorporation under standard amide coupling conditions, while the gem-dimethyl group enhances the metabolic stability of the resulting inhibitors . This specific application is validated by peer-reviewed studies and commercial vendor references .

Preparation of Growth Hormone Secretagogue Intermediates (e.g., MK-0677/Ibutamoren)

The compound is a documented intermediate in the synthesis of spiroindoline-based growth hormone secretagogues, as exemplified by MK-0677 (Ibutamoren) [1][2]. In this context, the hydrochloride salt provides a convenient, storable form of the 2-amino-2-methylpropanamide subunit, which is subsequently coupled to a more complex spiroindoline carboxylic acid to generate the active pharmaceutical ingredient [1].

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

Given its α,α-disubstituted structure, the hydrochloride salt can be used to synthesize 2-methylalanine (α-aminoisobutyric acid, Aib) amide building blocks for SPPS [3]. The introduction of Aib residues is a well-established strategy to induce helical turns and enhance proteolytic stability in synthetic peptides [3]. The hydrochloride salt offers a practical, high-purity starting material for Fmoc or Boc protection and subsequent activation.

Aqueous-Phase Bioconjugation and Derivatization

Owing to its high aqueous solubility, the hydrochloride salt is particularly well-suited for bioconjugation reactions performed in aqueous buffers, such as NHS ester coupling or reductive amination with biomolecules . This minimizes the need for organic co-solvents that could denature proteins or interfere with downstream biological assays .

Technical Documentation Hub

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